1-[5-(4-Methoxyphenyl)-[1,3]thiazolo[5,4-B]pyridin-2-YL]piperidine-4-carboxylic acid
Description
1-[5-(4-Methoxyphenyl)-[1,3]thiazolo[5,4-B]pyridin-2-YL]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazole ring fused to a pyridine ring, with a methoxyphenyl group and a piperidinecarboxylic acid moiety attached.
Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-25-14-4-2-12(3-5-14)15-6-7-16-17(20-15)26-19(21-16)22-10-8-13(9-11-22)18(23)24/h2-7,13H,8-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEIRMROYXTKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)N=C(S3)N4CCC(CC4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-b]pyridines typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with pyridine derivatives, which undergo a series of reactions to form the thiazole ring. For example, the reaction of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids can yield thiazolo[5,4-b]pyridin-2-one derivatives .
Industrial Production Methods
Industrial production methods for such compounds often involve high-throughput screening and optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Methoxyphenyl)-[1,3]thiazolo[5,4-B]pyridin-2-YL]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[5-(4-Methoxyphenyl)-[1,3]thiazolo[5,4-B]pyridin-2-YL]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[5-(4-Methoxyphenyl)-[1,3]thiazolo[5,4-B]pyridin-2-YL]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor and inhibits its activity, which can modulate neurotransmitter release in the brain . Additionally, its anti-inflammatory and anticancer effects may involve the inhibition of key enzymes and signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Thiazolo[5,4-d]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, which can alter their pharmacological properties.
Uniqueness
1-[5-(4-Methoxyphenyl)-[1,3]thiazolo[5,4-B]pyridin-2-YL]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its methoxyphenyl group and piperidinecarboxylic acid moiety contribute to its ability to interact with a wide range of molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
